molecular formula C3HBrClNS B1283400 2-Bromo-4-chlorothiazole CAS No. 139670-03-4

2-Bromo-4-chlorothiazole

Cat. No.: B1283400
CAS No.: 139670-03-4
M. Wt: 198.47 g/mol
InChI Key: WOUPIOIURYZNRU-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothiazole is a heterocyclic compound with the molecular formula C₃HBrClNS It is a derivative of thiazole, characterized by the presence of both bromine and chlorine atoms on the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorothiazole can be synthesized through several methods. One common approach involves the bromination and chlorination of thiazole derivatives. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions on the thiazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-chlorothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorothiazole involves its interaction with specific molecular targets. The presence of halogen atoms on the thiazole ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the synthesis of biologically active compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-bromo-4-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPIOIURYZNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568969
Record name 2-Bromo-4-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139670-03-4
Record name 2-Bromo-4-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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